Furfenorex

Description

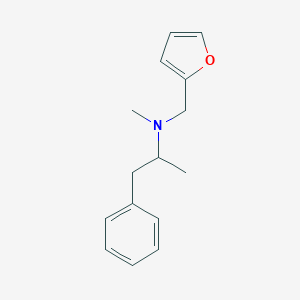

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGIIZAHQPTVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057903 | |

| Record name | d-Furfenorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3776-93-0, 13445-60-8 | |

| Record name | Furfenorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfurylmethylamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13445-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfenorex [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Furfenorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Furfenorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfenorex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFENOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83CZ0Y5TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFENOREX, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554JE75W4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Monoamine Transporter Interaction Profile of Furfenorex

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Furfenorex on monoamine transporters. This compound, a stimulant drug developed in the 1960s as an appetite suppressant, is known to be metabolized in the body to methamphetamine. Due to a lack of direct in vitro pharmacological data on this compound itself, this guide focuses on the well-established mechanism of its principal active metabolite, methamphetamine, as the primary driver of its pharmacological effects on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This guide will detail the dual action of methamphetamine as both a competitive reuptake inhibitor and a potent releasing agent of monoamines. Experimental protocols for assays used to characterize such compounds are also provided, along with visualizations of the relevant pathways and workflows.

Introduction

This compound, also known as furfurylmethylamphetamine, is a synthetic stimulant that was previously marketed as an appetite suppressant.[1] Its clinical use was discontinued (B1498344) due to its potential for abuse, largely attributed to its metabolic conversion to methamphetamine.[2][3] Understanding the interaction of this compound with monoamine transporters is crucial for comprehending its pharmacological and toxicological profile. Monoamine transporters (MATs) are a family of solute carrier proteins that regulate the synaptic concentrations of dopamine, serotonin, and norepinephrine, thereby playing a critical role in neurotransmission.[4] Drugs that target these transporters are pivotal in the treatment of various neuropsychiatric disorders and are also prominent substances of abuse.

Given the metabolic fate of this compound, its mechanism of action is best understood through the lens of its primary active metabolite, methamphetamine. Methamphetamine is a well-characterized psychostimulant that profoundly impacts monoaminergic systems.[4][5][6]

Presumed Mechanism of Action via Methamphetamine

The primary mechanism through which this compound is believed to exert its effects on monoamine transporters is via its in vivo conversion to methamphetamine.[2] Methamphetamine acts as a substrate for all three major monoamine transporters: DAT, SERT, and NET. Its interaction is complex, involving two main processes: competitive inhibition of monoamine reuptake and induction of transporter-mediated monoamine efflux (reverse transport).[4][5][6]

Competitive Reuptake Inhibition

Like the endogenous monoamines, methamphetamine is recognized and transported by DAT, SERT, and NET into the presynaptic neuron. This transport process means that methamphetamine competes with dopamine, serotonin, and norepinephrine for uptake, leading to an increase in the synaptic concentration of these neurotransmitters.[4]

Monoamine Release (Efflux)

The more significant action of methamphetamine is its ability to induce the reverse transport of monoamines from the presynaptic terminal into the synaptic cleft. This process involves several steps:

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, methamphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[7][8] VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for storage and subsequent release. Methamphetamine, being a weak base, can disrupt the proton gradient across the vesicular membrane, which is necessary for monoamine uptake. More importantly, methamphetamine is also a substrate for VMAT2 and is transported into the vesicles, leading to the displacement of monoamines from the vesicles into the cytosol.[7][8]

-

Increased Cytosolic Monoamine Concentration: The displacement of monoamines from vesicles leads to a significant increase in their cytosolic concentration.

-

Transporter-Mediated Efflux: The elevated cytosolic monoamine levels, combined with methamphetamine's interaction with the plasma membrane transporters (DAT, SERT, and NET), cause these transporters to reverse their direction of transport. Instead of taking monoamines from the synapse into the neuron, they begin to transport them out of the neuron and into the synapse.[4][5][6] This efflux is a non-exocytotic release mechanism and is a hallmark of amphetamine-like stimulants.

Quantitative Data (Inferred from Methamphetamine)

Direct quantitative data for this compound binding affinity (Ki) and uptake inhibition (IC50) at monoamine transporters are not available in the scientific literature. However, extensive data exists for its primary metabolite, methamphetamine. It is important to note that these values can vary between different experimental setups (e.g., cell lines, brain regions, radioligands used).

| Transporter | Ligand | Assay Type | Ki (nM) | IC50 (nM) |

| DAT | Methamphetamine | [3H]nisoxetine binding | 31,000 | - |

| [3H]dopamine uptake | - | 2,399 | ||

| SERT | Methamphetamine | [3H]citalopram binding | >10,000 | - |

| [3H]serotonin uptake | - | >10,000 | ||

| NET | Methamphetamine | [3H]nisoxetine binding | ~1,000 | - |

| [3H]norepinephrine uptake | - | ~100 |

Note: The presented data for methamphetamine is a compilation from multiple sources and should be considered representative. Absolute values can differ based on experimental conditions.[9][10]

Signaling Pathways

The interaction of amphetamine-like substances with monoamine transporters triggers a cascade of intracellular signaling events that contribute to the reversal of transporter function. While specific pathways for this compound have not been elucidated, the pathways activated by methamphetamine are considered relevant.

Activation of protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) has been shown to be involved in the amphetamine-induced efflux of dopamine.[11] These kinases can phosphorylate the transporters, leading to conformational changes that facilitate reverse transport.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the interaction of compounds like this compound with monoamine transporters.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-DAT, -SERT, or -NET).

-

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (this compound or its metabolites).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes (isolated nerve terminals).

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Test compound.

-

Krebs-Ringer-HEPES buffer.

-

Cell harvester and glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound in buffer.

-

Initiate uptake by adding the radiolabeled monoamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the filters.

-

Determine the IC50 value for uptake inhibition.

Conclusion

While direct pharmacological data for this compound at monoamine transporters is scarce, its well-established metabolic conversion to methamphetamine provides a strong basis for understanding its mechanism of action. The primary effects of this compound on monoaminergic systems are likely driven by methamphetamine's dual action as a competitive reuptake inhibitor and a potent releasing agent at DAT, SERT, and NET. This action is initiated by its transport into the presynaptic neuron, followed by disruption of vesicular monoamine storage via VMAT2, leading to a substantial increase in cytosolic monoamine levels and subsequent reverse transport into the synapse. Further research is warranted to characterize the direct activity of this compound and its other metabolites at monoamine transporters to provide a more complete pharmacological profile.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [chemeurope.com]

- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. rupress.org [rupress.org]

- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid oxidation and persistent decrease in the vesicular monoamine transporter 2 after methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Furfenorex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfenorex, also known by the trade name Frugalan, is a stimulant drug developed in the 1960s.[1] It was primarily utilized as an anorectic agent for the treatment of obesity.[2] Structurally, this compound is a derivative of amphetamine and is recognized as a prodrug to methamphetamine.[3] Due to its potential for abuse and its metabolic conversion to methamphetamine, this compound has been withdrawn from the market in many countries.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its stereoisomeric properties.

Chemical Structure and Nomenclature

This compound possesses a core amphetamine scaffold with a furfuryl group and a methyl group attached to the amine nitrogen.

IUPAC Name: N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[4]

Molecular Formula: C₁₅H₁₉NO[4]

Molecular Weight: 229.32 g/mol [4]

Chemical Structure:

> Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3776-93-0 (for d-Furfenorex); 13445-60-8 (for racemic this compound)[1] |

| PubChem CID | 26762[4] |

| InChI | InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3[4] |

| InChIKey | DLGIIZAHQPTVCJ-UHFFFAOYSA-N[4] |

| SMILES | CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2[4] |

Stereoisomerism

The chemical structure of this compound contains a single chiral center at the alpha-carbon of the propyl side chain. This gives rise to two stereoisomers, the (R)- and (S)-enantiomers.

Caption: Relationship between racemic this compound and its enantiomers.

Commercially, this compound was available as a racemic mixture, meaning it contained equal amounts of the (R)- and (S)-enantiomers.[5] The dextrorotatory enantiomer, d-Furfenorex, has also been described.[6] It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.

Pharmacological and Pharmacokinetic Profiles of Stereoisomers

A comprehensive review of the scientific literature reveals a notable lack of publicly available quantitative data directly comparing the pharmacological and pharmacokinetic properties of the individual (R)- and (S)-enantiomers of this compound. While the anorectic and stimulant effects of the racemic mixture have been documented, the specific contributions of each enantiomer to these effects have not been well-characterized.[7][8]

For many amphetamine derivatives, the dextrorotatory isomer (d- or (+)-) is often the more potent central nervous system stimulant, while the levorotatory isomer (l- or (-)-) may have more pronounced cardiovascular effects.[9] However, without specific studies on this compound enantiomers, it is not possible to definitively state their individual profiles.

Table 2: Summary of Known Pharmacological and Pharmacokinetic Data (Racemic this compound)

| Parameter | Finding | Reference |

| Primary Action | Anorectic (Appetite Suppressant) | [1][2] |

| Mechanism of Action | Believed to act on the satiety center in the hypothalamus. | [7] |

| Metabolism | Metabolized to methamphetamine via N-defurfurylation. | [3] |

| Side Effects | Central nervous system stimulation (restlessness, insomnia), potential for dependence. | [6] |

Note: No peer-reviewed studies presenting a direct quantitative comparison of the receptor binding affinities, in vivo potency, or pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of (R)-Furfenorex versus (S)-Furfenorex could be identified.

Experimental Protocols

Hypothetical Protocol for Chiral Separation of this compound Enantiomers by HPLC

This protocol is a representative example and would require optimization and validation for the specific separation of this compound enantiomers.

Objective: To separate the (R)- and (S)-enantiomers of racemic this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials:

-

Racemic this compound standard

-

HPLC-grade methanol, ethanol, and isopropanol

-

Volatile amine additive (e.g., diethylamine (B46881) or ethylenediamine)

-

Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with UV detector

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases consisting of varying ratios of hexane/isopropanol or hexane/ethanol.

-

Add a small percentage (e.g., 0.1%) of a volatile amine additive to the mobile phase to improve peak shape for the basic analyte.

-

-

Sample Preparation:

-

Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength where this compound has significant absorbance (this would need to be determined, but a starting point could be around 254 nm).

-

Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Monitor the chromatogram for the separation of two peaks corresponding to the (R)- and (S)-enantiomers.

-

-

Method Optimization:

-

Adjust the mobile phase composition (ratio of polar to non-polar solvents) to optimize the resolution and retention times of the enantiomers.

-

Vary the column temperature to assess its effect on the separation.

-

Experiment with different chiral stationary phases if adequate separation is not achieved.

-

Caption: A generalized workflow for the chiral separation of this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound [medbox.iiab.me]

- 4. This compound | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. CAS 3776-93-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levoamphetamine [medbox.iiab.me]

In Vitro Metabolism of Furfenorex in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds for excretion.[1] Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] As such, HLMs are a valuable in vitro tool for predicting the metabolic fate of drugs in humans.[2]

Furfenorex, or 1-phenyl-2-(N-methyl-N-furfurylamino)propane, is a sympathomimetic amine that has been investigated for its appetite-suppressant effects. Studies in rats have shown that this compound undergoes significant metabolism, primarily through N-demethylation and N-defurfurylation, catalyzed by cytochrome P-450 enzymes.[4] This guide outlines a framework for investigating whether similar pathways are active in human liver microsomes and for determining the kinetic parameters of these reactions.

Experimental Protocols

The following protocols are based on established methodologies for in vitro drug metabolism studies using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes: Pooled from multiple donors to average out individual variability.

-

This compound: Analytical standard.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

-

Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Control Compounds: Known substrates for specific CYP isozymes (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, and midazolam for CYP3A4).

Incubation Procedure

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration that minimizes the final solvent concentration in the incubation mixture (typically <1%).

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) to determine the rate of metabolism.

-

Termination: Stop the reaction by adding an equal volume of cold quenching solution.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or another appropriate analytical technique.

Enzyme Kinetics

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the incubation procedure is followed with varying concentrations of this compound while keeping the incubation time within the linear range of metabolite formation.

Reaction Phenotyping

To identify the specific CYP isozymes responsible for this compound metabolism, two main approaches can be used:

-

Recombinant Human CYPs: Incubate this compound with a panel of individual, recombinantly expressed human CYP enzymes.

-

Chemical Inhibition: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme.

Data Presentation: Illustrative Quantitative Data

The following tables present examples of how quantitative data from in vitro metabolism studies of this compound would be structured. Note: These values are hypothetical and for illustrative purposes only.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % this compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Half-life (t½, min) | 25 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |

Table 2: Enzyme Kinetics of this compound Metabolite Formation

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Furfurylamphetamine (N-demethylation) | 50 | 150 |

| Methamphetamine (N-defurfurylation) | 75 | 100 |

Table 3: Inhibition of this compound Metabolism by CYP-Specific Inhibitors

| CYP Isozyme | Inhibitor | % Inhibition of this compound Depletion |

| CYP1A2 | Furafylline | < 10% |

| CYP2C9 | Sulfaphenazole | 15% |

| CYP2C19 | Ticlopidine | 20% |

| CYP2D6 | Quinidine | 65% |

| CYP3A4 | Ketoconazole | 55% |

Visualization of Workflow and Pathways

Experimental Workflow

Proposed Metabolic Pathways of this compound

Discussion and Conclusion

Based on studies conducted in rat liver microsomes, the primary metabolic pathways for this compound are N-demethylation and N-defurfurylation, leading to the formation of furfurylamphetamine and methamphetamine, respectively.[4] These reactions are catalyzed by cytochrome P-450 enzymes.[4] It is highly probable that similar pathways exist in humans. Given the substrate specificities of human CYP isozymes, CYP2D6 and CYP3A4 are strong candidates for mediating these transformations, as they are involved in the metabolism of a wide range of amine-containing drugs. Further metabolism of the primary metabolites can lead to the formation of amphetamine and subsequently hydroxylated derivatives.[4]

The lack of publicly available quantitative data on the in vitro metabolism of this compound in human liver microsomes highlights a gap in the understanding of its disposition in humans. The experimental framework provided in this guide offers a robust starting point for researchers to investigate these aspects. Such studies are essential for a comprehensive assessment of the drug's pharmacokinetic profile, potential for drug-drug interactions, and overall safety in a clinical context. Future research should focus on performing detailed kinetic and reaction phenotyping studies to elucidate the specific enzymes involved and their contribution to the overall metabolism of this compound in humans.

References

- 1. Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the N-demethylation and N-defurfurylation of Furfenorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core metabolic pathways of Furfenorex, a stimulant drug previously used as an appetite suppressant. The primary focus is on the in vitro N-demethylation and N-defurfurylation reactions, which are critical for understanding the drug's pharmacokinetic profile and its potential for drug-drug interactions. This document details the enzymatic processes involved, provides established experimental protocols for their study, and presents a framework for the quantitative analysis of the resulting metabolites. The information synthesized herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute robust in vitro metabolism studies for this compound and related compounds.

Introduction

This compound, or (±)-N-methyl-N-(furfuryl)-1-phenylpropan-2-amine, is a sympathomimetic amine that was formerly utilized for its anorectic properties.[1][2] Understanding its metabolic fate is crucial for toxicological assessments and for elucidating the mechanisms of action of its metabolic byproducts. The in vitro metabolism of this compound is predominantly characterized by two key enzymatic reactions: N-demethylation and N-defurfurylation.[3] These reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver.[3]

N-demethylation of this compound results in the formation of furfurylamphetamine (1-phenyl-2-(N-furfurylamino)propane).[3] Concurrently, N-defurfurylation yields methamphetamine, a well-known potent central nervous system stimulant.[1][3][4] The production of methamphetamine as a metabolite is a significant aspect of this compound's pharmacological profile and contributed to its eventual withdrawal from the market due to concerns about its abuse potential.[1][2] Further metabolism of these primary products can lead to the formation of amphetamine and their hydroxylated derivatives, which are excreted as minor metabolites.[3][5] In vivo studies in both rats and humans have also identified an acidic major metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which is not typically observed in in vitro microsomal incubations.[3][5]

This guide will provide a detailed examination of the experimental methodologies used to study these in vitro metabolic pathways, present available quantitative data, and offer visual representations of the key processes to facilitate a deeper understanding for researchers in the field.

Metabolic Pathways of this compound

The in vitro metabolism of this compound by rat liver microsomes proceeds through two primary oxidative pathways, both dependent on the presence of NADPH and molecular oxygen, implicating the involvement of the cytochrome P450 monooxygenase system.[3]

N-demethylation

This pathway involves the removal of the N-methyl group from the this compound molecule, leading to the formation of furfurylamphetamine. This reaction is a common metabolic route for many xenobiotics containing an N-methyl moiety.

N-defurfurylation

This reaction entails the cleavage of the N-furfuryl group, resulting in the formation of methamphetamine. This pathway is particularly noteworthy as it directly produces a pharmacologically active and controlled substance.

The enzymatic nature of these transformations is supported by several key observations from in vitro studies:

-

Enzyme System: The reactions are catalyzed by rat liver microsomes, which are rich in CYP450 enzymes.[3]

-

Cofactor Requirement: The presence of an NADPH-generating system is essential for metabolic activity, a hallmark of CYP450-mediated reactions.[3]

-

Inhibition: The metabolic conversions are inhibited by known broad-spectrum CYP450 inhibitors such as SKF 525-A and carbon monoxide (CO).[3] Metyrapone also inhibits the formation of both metabolites, whereas 7,8-benzoflavone does not, suggesting the involvement of specific P450 isoforms but not P-448.[3]

-

Induction: Pre-treatment of rats with phenobarbital, a known inducer of several CYP450 enzymes, leads to an enhancement of both N-demethylation and N-defurfurylation.[3] Conversely, pre-treatment with 3-methylcholanthrene, an inducer of other CYP isoforms, does not have this effect.[3]

These findings collectively point towards the central role of the cytochrome P450 system in the primary in vitro metabolism of this compound.

References

- 1. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochrome P450-Mediated Metabolism of Furfenorex: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfenorex, a derivative of amphetamine, was formerly utilized as an appetite suppressant. Its metabolism is of significant interest due to the production of pharmacologically active metabolites, including methamphetamine, which has led to its withdrawal from the market over concerns of abuse potential. This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated metabolism of this compound. It details the primary metabolic pathways, identifies the involved enzyme systems based on available preclinical data, and offers detailed experimental protocols for in vitro investigation. This document is intended to be a resource for researchers in drug metabolism, pharmacology, and toxicology, providing a foundational understanding of this compound biotransformation and a practical guide for its study.

Introduction

This compound, chemically known as (±)-N-methyl-N-(1-phenylpropan-2-yl)furan-2-carboxamide, is a stimulant drug that was developed in the 1960s for the treatment of obesity.[1] Its anorectic effects are attributed to its amphetamine-like structure. However, the biotransformation of this compound in the body leads to the formation of methamphetamine, a potent central nervous system stimulant with a high potential for abuse.[1][2] This metabolic conversion is a critical aspect of its pharmacological and toxicological profile. The primary enzymatic system responsible for the metabolism of a vast array of xenobiotics, including drugs like this compound, is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[3] Understanding the specific CYP isozymes involved in this compound metabolism is crucial for predicting drug-drug interactions, understanding inter-individual variability in its effects, and assessing its overall safety profile.

This guide will focus on the in vitro metabolism of this compound, summarizing the key metabolic reactions and presenting detailed methodologies for their investigation using common in vitro systems such as liver microsomes.

Metabolic Pathways of this compound

The metabolism of this compound has been primarily elucidated through in vitro studies using rat liver microsomes.[3] These studies have identified two major initial metabolic pathways mediated by the cytochrome P450 system: N-demethylation and N-defurfurylation .

-

N-demethylation: This reaction involves the removal of the methyl group from the nitrogen atom, leading to the formation of furfurylamphetamine.

-

N-defurfurylation: This pathway involves the cleavage of the furfuryl group from the nitrogen atom, resulting in the formation of methamphetamine.

In addition to these primary routes, in vivo studies in rats have identified a major urinary metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which is an acidic compound. Minor in vivo metabolites include amphetamine and hydroxylated derivatives of both amphetamine and methamphetamine.[3] The formation of these downstream metabolites likely involves further oxidation and other enzymatic processes following the initial CYP-mediated reactions.

The involvement of the furan (B31954) moiety in metabolism is also of toxicological interest. The oxidation of furan rings by CYP enzymes, particularly CYP2E1, can lead to the formation of reactive intermediates.[4]

Below is a diagram illustrating the primary cytochrome P450-mediated metabolic pathways of this compound.

Cytochrome P450 Isozymes in this compound Metabolism

While direct studies on human CYP isozymes involved in this compound metabolism are lacking, evidence from studies on rat liver microsomes and structurally similar compounds allows for a reasoned postulation of the key human enzymes.

In vitro experiments with rat liver microsomes have demonstrated that the N-demethylation and N-defurfurylation of this compound are inhibited by SKF 525-A and carbon monoxide, which are general inhibitors of cytochrome P450.[3] Furthermore, the metabolism is induced by phenobarbital (B1680315) but not by 3-methylcholanthrene, suggesting the involvement of the CYP2B and/or CYP3A subfamilies rather than the CYP1A subfamily.[3]

Based on the metabolism of other amphetamine derivatives in human liver microsomes, the following CYP isozymes are likely candidates for this compound metabolism:

-

CYP2D6: This is a major enzyme in the metabolism of many amphetamine-like substances. For instance, CYP2D6 is the high-affinity enzyme responsible for the N-dealkylation of dexfenfluramine (B1670338).[5]

-

CYP1A2: This enzyme has also been shown to contribute to the N-dealkylation of dexfenfluramine, albeit with lower affinity than CYP2D6.[5]

-

CYP2E1: The furan moiety of this compound is a potential target for oxidation by CYP2E1, which is known to metabolize furan to reactive intermediates.[4]

The following diagram illustrates the proposed involvement of specific human CYP isozymes in the metabolism of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative kinetic data (e.g., Km, Vmax) for the cytochrome P450-mediated metabolism of this compound in any species, including humans. The available information is qualitative, focusing on the identification of metabolites and the general involvement of the P450 system. To facilitate future research, the following table outlines the key parameters that should be determined to quantitatively characterize this compound metabolism.

| Parameter | Description | Recommended In Vitro System |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | Human Liver Microsomes, Recombinant Human CYP Isozymes |

| Vmax (Maximum reaction velocity) | The maximum rate of the enzymatic reaction. | Human Liver Microsomes, Recombinant Human CYP Isozymes |

| CLint (Intrinsic clearance) | Vmax / Km, a measure of the enzyme's catalytic efficiency. | Human Liver Microsomes, Recombinant Human CYP Isozymes |

| Metabolite Formation Rate | The rate of production of specific metabolites (e.g., furfurylamphetamine, methamphetamine). | Human Liver Microsomes, Recombinant Human CYP Isozymes |

Experimental Protocols

This section provides detailed methodologies for investigating the in vitro metabolism of this compound using human liver microsomes and recombinant human CYP isozymes.

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism and identify the metabolites formed by pooled human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., a structurally similar compound not found in the incubation mixture)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, add potassium phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and the this compound stock solution to achieve a range of final substrate concentrations (e.g., 1-500 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear metabolite formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.

Identification of Human CYP Isozymes Involved in this compound Metabolism

Objective: To identify the specific human CYP isozymes responsible for the N-demethylation and N-defurfurylation of this compound.

Method 1: Recombinant Human CYP Isozymes

Materials:

-

Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

-

Other materials as listed in section 5.1.

Procedure:

-

Follow the procedure outlined in section 5.1, but replace the HLMs with individual recombinant human CYP isozymes at a specific concentration (e.g., 10-50 pmol/mL).

-

Incubate this compound (at a fixed concentration, e.g., 10 µM) with each recombinant CYP isozyme.

-

Analyze the formation of furfurylamphetamine and methamphetamine to identify the active isozymes.

-

For the most active isozymes, perform kinetic studies by varying the substrate concentration to determine Km and Vmax.

Method 2: Chemical Inhibition in Human Liver Microsomes

Materials:

-

Specific chemical inhibitors for CYP isozymes (e.g., furafylline (B147604) for CYP1A2, ticlopidine (B1205844) for CYP2B6, sulfaphenazole (B1682705) for CYP2C9, omeprazole (B731) for CYP2C19, quinidine (B1679956) for CYP2D6, diethyldithiocarbamate (B1195824) for CYP2E1, ketoconazole (B1673606) for CYP3A4).

-

Other materials as listed in section 5.1.

Procedure:

-

Follow the procedure outlined in section 5.1.

-

Prior to the addition of the NADPH regenerating system, add a specific CYP inhibitor at a concentration known to be selective.

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of each CYP isozyme.

The following diagram outlines the experimental workflow for investigating this compound metabolism.

Analytical Methodology

The quantification of this compound and its metabolites (furfurylamphetamine, methamphetamine, and amphetamine) can be achieved using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS Method Outline:

-

Extraction: Perform a liquid-liquid extraction of the supernatant from the incubation mixture using an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.

-

Derivatization: Derivatize the analytes to improve their volatility and chromatographic properties. A common derivatizing agent for amphetamines is trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

-

GC Separation: Use a capillary column suitable for the separation of amphetamine-like compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes and their derivatives.

LC-MS/MS Method Outline:

-

Sample Preparation: The supernatant from the incubation can often be directly injected after dilution, or a simple solid-phase extraction (SPE) can be performed for sample cleanup and concentration.

-

LC Separation: Use a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

MS/MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

The cytochrome P450 system plays a central role in the metabolism of this compound, primarily through N-demethylation and N-defurfurylation, leading to the formation of active metabolites such as methamphetamine. While definitive studies in human systems are lacking, evidence from preclinical models and structurally related compounds strongly suggests the involvement of CYP2D6, CYP1A2, and potentially CYP2E1 in its biotransformation. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to further investigate the human metabolism of this compound. Such studies are essential for a complete understanding of its pharmacology, toxicology, and potential for drug-drug interactions, and to provide a scientific basis for its regulation.

References

- 1. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of Furfenorex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfenorex, also known as furfurylmethylamphetamine, is a stimulant drug that was developed in the 1960s.[1][2][3][4] It belongs to the phenethylamine (B48288) family and is structurally related to amphetamine.[4] Historically, this compound was utilized as an appetite suppressant for the treatment of obesity.[1][2][4] However, due to its metabolic conversion to methamphetamine and the associated potential for abuse, it has been withdrawn from the market.[1][2][4] This guide provides a comprehensive overview of the chemical and physical properties, pharmacokinetics, and pharmacodynamics of this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a chiral compound, and the information presented here pertains to the racemic mixture unless otherwise specified.

| Property | Value |

| IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine[4] |

| Synonyms | Frugalan, Furfurylmethylamphetamine, d-Furfenorex[1][2][4] |

| Chemical Formula | C₁₅H₁₉NO[3] |

| Molecular Weight | 229.32 g/mol [3] |

| CAS Number | 3776-93-0 (d-form), 13445-60-8 (racemic)[4] |

| Appearance | Hazy Brown Oil |

| Boiling Point | 103-106 °C at 0.1 mmHg |

| Density | 1.028 ± 0.06 g/cm³ (Predicted) |

| Refractive Index | nD21 1.5295 |

| pKa | 8.48 ± 0.50 (Predicted) |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere |

Pharmacokinetics

Metabolism

The metabolism of this compound has been studied in rats both in vivo and in vitro.[5] The primary metabolic pathways are N-demethylation and N-defurfurylation.[5]

In vivo studies following oral administration to rats revealed the presence of nine metabolites in the urine, with only trace amounts of the unchanged drug.[5] A major metabolite identified was an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[5] Importantly, amphetamine and methamphetamine, along with their hydroxylated metabolites, were also detected as minor metabolites.[5]

In vitro experiments using rat liver microsomes demonstrated that the major metabolic routes were N-demethylation to produce 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine) and N-defurfurylation, which yields methamphetamine.[5] The formation of these metabolites is catalyzed by the cytochrome P-450 enzyme system.[5]

Pharmacodynamics

Mechanism of Action

As a phenethylamine derivative, this compound exerts its effects by modulating monoaminergic systems in the central nervous system. The anorectic and stimulant properties are primarily attributed to its influence on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) signaling. Amphetamine and its derivatives are known to act as substrates for monoamine transporters, leading to the efflux of monoamines from the presynaptic neuron into the synaptic cleft. They can also act as inhibitors of these transporters.

The proposed mechanism of action for this compound and its active metabolite, methamphetamine, involves the following steps:

-

Uptake into Presynaptic Neuron: this compound and its metabolites are taken up from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Vesicular Monoamine Transporter (VMAT) Interaction: Inside the neuron, they interact with VMAT2 on synaptic vesicles, leading to the release of dopamine and norepinephrine from the vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentration of dopamine and norepinephrine causes the DAT and NET to reverse their direction of transport, releasing these neurotransmitters into the synaptic cleft.

-

Reuptake Inhibition: this compound and its metabolites can also act as competitive inhibitors of DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.

-

Monoamine Oxidase (MAO) Inhibition: Some amphetamine derivatives are also known to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, further increasing their synaptic concentration.

This surge in synaptic dopamine and norepinephrine in brain regions associated with reward and appetite regulation is believed to be responsible for the anorectic and stimulant effects.

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol is based on the methodology described for the metabolic study of this compound in rats.[5]

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed individually in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

2. Dosing:

-

Drug: this compound administered orally (p.o.) via gavage.

-

Dose: A pharmacologically relevant dose should be determined from pilot studies.

-

Vehicle: The drug should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

3. Sample Collection:

-

Urine: Collected at predetermined intervals (e.g., 0-24h, 24-48h) and stored frozen (-20°C or -80°C) until analysis.

4. Sample Preparation:

-

Urine samples are thawed and centrifuged to remove any particulate matter.

-

Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.

-

Liquid-liquid extraction or solid-phase extraction is performed to isolate the metabolites from the urine matrix.

5. Analytical Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the separation and identification of this compound and its metabolites.

-

Derivatization of the analytes (e.g., with trifluoroacetic anhydride) may be required to improve their chromatographic properties.

6. Data Analysis:

-

Mass spectra of the detected peaks are compared with reference spectra of authentic standards or with libraries of mass spectra to identify the metabolites.

-

Quantification can be performed using a suitable internal standard.

In Vitro Monoamine Transporter Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on dopamine and norepinephrine transporters using cell lines expressing these transporters.[1][6]

1. Cell Culture:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Uptake Inhibition Assay:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with various concentrations of this compound or a reference inhibitor for a specified time (e.g., 10 minutes) at room temperature.

-

A mixture of radiolabeled substrate ([³H]dopamine for DAT or [³H]norepinephrine for NET) and unlabeled substrate is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) and is then terminated by rapidly washing the cells with ice-cold KRH buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, desipramine (B1205290) for NET).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition for each concentration of this compound is calculated.

-

IC₅₀ values (the concentration of drug that inhibits 50% of the specific uptake) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Assessment of Anorectic Effects in Mice

This protocol outlines a method for evaluating the appetite-suppressant effects of this compound in mice using a non-deprivation "dessert" model.[7]

1. Animal Model:

-

Species: Female C57BL/6J mice.

-

Housing: Standard housing conditions with ad libitum access to standard chow and water, except during the test period.

2. Adaptation:

-

For several days, mice are adapted to a daily 30-minute presentation of a highly palatable food, such as a gelatinized form of sweetened milk, in a specialized holder that minimizes spillage.

3. Dosing:

-

On the test day, mice are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the presentation of the palatable food.

-

A range of doses should be tested to generate a dose-response curve.

4. Measurement of Food Intake:

-

The amount of the palatable food consumed during the 30-minute test period is measured by weighing the food container before and after the test.

5. Data Analysis:

-

The food intake for each dose group is compared to the vehicle-treated control group.

-

A dose-inhibition curve is constructed, and the DI₅₀ (the dose that inhibits food intake by 50%) can be calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scilit.com [scilit.com]

Furfenorex as a Prodrug to Methamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Furfenorex ((RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine) is a stimulant drug, initially developed as an anorectic agent in the 1960s.[1][2] Its clinical use was discontinued (B1498344) due to its significant potential for abuse, which stems from its metabolic conversion to methamphetamine, a potent central nervous system stimulant.[1][2] This technical guide provides an in-depth analysis of this compound's role as a prodrug, focusing on its metabolic pathways, the enzymology of its biotransformation, and the quantitative aspects of its conversion. Detailed experimental protocols for studying its metabolism and analytical detection are provided to support further research in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

This compound, also known as furfurylmethylamphetamine, is a synthetic derivative of amphetamine.[1] Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine | [1][3] |

| Common Names | This compound, Frugalan, Furfurylmethylamphetamine | [1][2][3] |

| Molecular Formula | C₁₅H₁₉NO | [1][4][5] |

| Molar Mass | 229.32 g·mol⁻¹ | [1][4][6] |

| CAS Number | 3776-93-0 | [1] |

| Stereochemistry | Racemic | [6] |

Metabolic Biotransformation of this compound

This compound is a classic example of a prodrug, a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body.[7] Studies in both rats and humans have elucidated the primary metabolic pathways.

Metabolic Pathways

The metabolism of this compound proceeds via several routes, with notable differences between in vivo and in vitro findings. The primary pathway of interest from a pharmacological and toxicological standpoint is its conversion to methamphetamine.

-

In Vivo Metabolism: Following oral administration in both rats and humans, this compound is extensively metabolized, with only trace amounts of the parent drug being excreted.[4][8] The major metabolic pathway in vivo does not lead to psychoactive compounds but rather to an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4][8] However, a minor but critically important pathway is N-defurfurylation , which cleaves the furfuryl group to yield methamphetamine .[4][8] Subsequent N-demethylation of methamphetamine produces amphetamine. These, along with their hydroxylated derivatives, are found as minor metabolites in urine.[4][8]

-

In Vitro Metabolism: Studies using rat liver microsomes show two major metabolic routes: N-defurfurylation to produce methamphetamine and N-demethylation to produce 1-phenyl-2-(N-furfurylamino)propane (furfurylamphetamine).[8] Interestingly, the major in vivo acidic metabolite was not detected in these in vitro microsomal incubations, suggesting other metabolic processes or compartments are involved in its formation in a whole organism.[8]

The metabolic conversion pathways are illustrated in the diagram below.

Caption: Metabolic pathways of this compound.

Enzymology

The biotransformation of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[8][9][10]

-

In vitro experiments have demonstrated that the N-defurfurylation and N-demethylation reactions are catalyzed by rat liver microsomes, require NADPH and molecular oxygen, and are inhibited by known CYP inhibitors such as SKF 525-A and carbon monoxide.[8]

-

These reactions were enhanced by pretreatment of rats with phenobarbital, a known inducer of CYP enzymes, but not by 3-methylcholanthrene. This evidence suggests that the metabolism is mediated by cytochrome P-450 and not cytochrome P-448.[8]

-

While the specific human CYP isoforms responsible for this compound metabolism have not been definitively identified, the metabolism of its active metabolite, methamphetamine, is known to be mediated in part by CYP2D6 .[11] Given the structural similarities, it is highly probable that isoforms from the CYP2 and CYP3 families are involved in the initial metabolism of this compound.[12][13]

Quantitative Pharmacokinetics

Quantitative data on this compound metabolism is limited, particularly in humans. The available data from studies in both rats and humans are summarized below.

Table 1: Quantitative Metabolism of this compound in Humans

| Parameter | Value | Details | Reference |

| Route of Administration | Oral | Healthy volunteers | [4] |

| Total Excreted Metabolites | 31 - 46% of dose | Identified in urine over 3 days | [4] |

| Major Metabolite | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Qualitatively identified | [4] |

| Minor Metabolites | Methamphetamine, Amphetamine, Hydroxylated Metabolites | Qualitatively identified | [4] |

Table 2: Quantitative Metabolism of this compound in Rats

| Parameter | Value | Details | Reference |

| Route of Administration | Oral | - | [8] |

| Total Excreted Metabolites | ~20% of dose | Identified in urine over 2 days | [8] |

| Major Metabolite | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Qualitatively identified | [8] |

| Minor Metabolites | Methamphetamine, Amphetamine, Hydroxylated Metabolites | Qualitatively identified | [8] |

Experimental Protocols

For researchers investigating this compound or similar prodrugs, standardized protocols are essential. Below are detailed methodologies for key experiments.

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify the primary metabolites of this compound.

Objective: To characterize the phase I metabolic profile of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system (e.g., 20 mM NADPH stock solution)

-

Acetonitrile (ACN) or other organic solvent (for reaction termination)

-

Incubator/shaking water bath set to 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation:

-

Thaw pooled HLMs on ice immediately before use.

-

Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[14]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.2%).[2] The final substrate concentration is typically 1 µM for stability studies.[15]

-

Prepare the 20 mM NADPH solution in phosphate buffer.

-

-

Incubation:

-

Prepare incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).

-

To each tube, add the phosphate buffer, the HLM solution, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow the substrate to equilibrate with the enzymes.[15]

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16] The 0-minute time point is terminated immediately before adding NADPH.

-

Incubate the samples at 37°C with gentle agitation.

-

At each designated time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.[16]

-

-

Sample Processing:

-

Vortex the terminated samples thoroughly.

-

Centrifuge the samples at >3000 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the appearance of metabolites (methamphetamine, furfurylamphetamine, etc.).

-

Controls:

-

No NADPH control: Incubate this compound with HLMs for the longest time point without adding NADPH to check for non-enzymatic degradation.[16]

-

Heat-inactivated microsomes: Use HLMs that have been pre-heated to inactivate enzymes to ensure observed metabolism is enzyme-mediated.[16]

Caption: Workflow for an in vitro metabolism study.

Protocol: Analytical Detection in Urine by LC-MS/MS

This protocol outlines a method for the simultaneous detection and quantification of this compound and its key metabolite, methamphetamine, in urine samples.

Objective: To confirm and quantify the presence of this compound and methamphetamine in a urine matrix.

Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Acidify 1 mL of urine sample to pH 3-4.

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and then water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with water, followed by a methanol/water solution to remove interferences.

-

Elute the analytes using a basic organic solvent (e.g., 10% ammonium (B1175870) hydroxide (B78521) in acetonitrile).[7]

-

-

Chromatography:

-

System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Optimized for column dimensions (e.g., 0.4 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound, methamphetamine, and a suitable deuterated internal standard (e.g., methamphetamine-d11).[1]

-

Example transition for Methamphetamine: m/z 150 -> 119.

-

-

Validation: The method should be fully validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to regulatory guidelines.[1]

-

Toxicological and Forensic Implications

The metabolism of this compound to methamphetamine is the primary reason for its withdrawal from the market and its classification as a prohibited substance by organizations such as the World Anti-Doping Agency (WADA).[1][12]

-

Abuse Potential: As a prodrug, this compound can be abused to achieve the stimulant effects of methamphetamine.

-

Drug Testing: Forensic and anti-doping laboratories must consider that a positive methamphetamine test could result from the use of a precursor drug like this compound.[5][17] Analytical methods should ideally be able to detect both the parent compound (if present) and its specific metabolites, in addition to methamphetamine, to help determine the origin of the substance.[17]

Conclusion

This compound serves as a significant case study in prodrug pharmacology and toxicology. Its efficient metabolic conversion to the highly abused stimulant methamphetamine underscores the critical need for comprehensive metabolic profiling during the drug development process. The data and protocols presented in this guide offer a framework for researchers to investigate the complex biotransformation of this compound and other N-substituted amphetamine derivatives, aiding in the fields of drug metabolism, forensic science, and the development of safer therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [chemeurope.com]

- 7. Biological Testing for Amphetamine and Methamphetamine Abuse [sigmaaldrich.com]

- 8. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (this compound) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Metabolic Precursors to Amphetamine and Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicokinetics of N-Alkylated Amphetamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of N-alkylated amphetamine derivatives. It covers the core principles of their absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Introduction

N-alkylated amphetamine derivatives represent a broad class of psychoactive substances, many of which are utilized therapeutically for conditions such as ADHD and obesity, while others are encountered as drugs of abuse.[1][2][3] Their toxicokinetic profiles are crucial for understanding their pharmacological and toxicological effects, as well as for the development of new therapeutic agents and the forensic analysis of drug exposure. The N-alkyl substitution significantly influences the lipophilicity, metabolic fate, and overall disposition of these compounds within the body.[4]

Toxicokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of N-alkylated amphetamine derivatives are governed by their physicochemical properties, particularly their basic nature and lipophilicity, which is influenced by the size and nature of the N-alkyl substituent.[4][5]

Absorption

N-alkylated amphetamines are generally well-absorbed after oral administration, with good bioavailability.[5] Being weak bases, the extent of their absorption from the gastrointestinal tract can be influenced by the pH of the gut.

Distribution

These compounds typically exhibit a high volume of distribution, indicating extensive distribution into tissues, including the central nervous system.[1][5] Their lipophilicity allows them to readily cross cell membranes and the blood-brain barrier. Plasma protein binding is generally low (less than 20%).[5]

Metabolism

The metabolism of N-alkylated amphetamine derivatives is extensive and primarily occurs in the liver. The major metabolic pathways are N-dealkylation and aromatic hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a significant role.[6][7][8][9]

-

N-Dealkylation: This process involves the removal of the N-alkyl group to form amphetamine or other primary or secondary amine metabolites.[4][10] For example, benzphetamine is metabolized to methamphetamine and amphetamine, and fenproporex is converted to amphetamine.[11][12] The rate of N-dealkylation is influenced by the size of the alkyl group, with increasing bulkiness potentially leading to steric hindrance.[4]

-